Benzoin

Description

Historical Perspectives and Early Discoveries of Benzoin (B196080) Condensation

The study of the this compound condensation traces back to the early 19th century, with key contributions from prominent chemists that illuminated its nature and mechanism.

Initial Observations by Liebig and Wöhler (1832)

The this compound condensation was first reported in 1832 by Justus von Liebig and Friedrich Wöhler. testbook.comwikipedia.orgskrgdcwakdp.edu.inrsc.org Their discovery occurred during their investigations into bitter almond oil, which is a source of benzaldehyde (B42025). testbook.comwikipedia.orgskrgdcwakdp.edu.in They observed that in the presence of potassium cyanide, benzaldehyde underwent a transformation to produce this compound. skrgdcwakdp.edu.inchemcess.com

Development of Cyanide Catalysis by Zinin (1830s)

Following Liebig and Wöhler's initial finding, Nikolay Zinin further developed the reaction in the late 1830s, establishing the use of cyanide as an effective catalyst for the condensation. testbook.comwikipedia.orgskrgdcwakdp.edu.inrsc.org The use of cyanide ions, typically from salts like sodium cyanide or potassium cyanide, became the standard method for catalyzing the this compound condensation for many years. chemeurope.comskrgdcwakdp.edu.in

Lapworth's Proposed Mechanism (1903)

A significant breakthrough in understanding the this compound condensation came in 1903 when Arthur Lapworth proposed a detailed mechanism for the cyanide-catalyzed reaction. chemeurope.comtestbook.comwikipedia.orglscollege.ac.inmdpi.com Lapworth's mechanism correctly identified the crucial role of the cyanide ion as a nucleophile that adds to the aldehyde carbonyl. chemeurope.comwikipedia.org This addition leads to an intermediate that undergoes proton transfer and rearrangement, effectively reversing the typical polarity of the carbonyl carbon (umpolung), allowing it to act as a nucleophile towards a second molecule of aldehyde. chemeurope.comwikipedia.orgmdpi.com The mechanism concludes with the elimination of the cyanide ion, regenerating the catalyst and forming the α-hydroxy ketone product. chemeurope.comwikipedia.org

Breslow's Mechanistic Rationale for Thiazolium Salt Catalysis (1958)

While cyanide catalysis was well-established, the catalytic activity of thiazolium salts in this compound-type reactions was also observed. In 1958, Ronald Breslow provided a mechanistic rationale for this catalysis, particularly in the context of thiamine (B1217682) (Vitamin B1), which contains a thiazolium ring and is involved in biochemical acyloin-like condensations. beilstein-journals.orglscollege.ac.inlscollege.ac.inupenn.edu Breslow's work showed that thiazolium salts, upon deprotonation, form an N-heterocyclic carbene (NHC) intermediate. beilstein-journals.orgnih.gov This carbene acts as a nucleophile, analogous to the cyanide ion in Lapworth's mechanism, attacking the aldehyde carbonyl and leading to a similar umpolung intermediate, now often referred to as the "Breslow intermediate." beilstein-journals.orgacs.orgnih.gov This intermediate then reacts with a second aldehyde molecule to form the this compound product, with the regeneration of the carbene catalyst. beilstein-journals.orgnih.gov

Definition and Scope of this compound-Type Reactions

The this compound condensation is a specific instance of a broader class of reactions that form α-hydroxy ketones.

Acyloin Condensation and α-Hydroxy Ketone Formation

The this compound condensation is a coupling or addition reaction primarily involving two aldehyde molecules, typically aromatic aldehydes, to form an α-hydroxy ketone. beilstein-journals.orgtestbook.comwikipedia.org This product class, characterized by a hydroxyl group on the carbon adjacent to a carbonyl group, is generally known as acyloins. beilstein-journals.orgwikipedia.orglscollege.ac.in While the term "this compound condensation" specifically refers to the reaction producing this compound (from benzaldehyde) or related aromatic acyloins, the term "acyloin condensation" is sometimes used more broadly to encompass analogous reactions, including those of aliphatic aldehydes catalyzed by species like thiazolium salts. beilstein-journals.orgorganic-chemistry.org Unlike some condensation reactions, the this compound condensation is effectively a dimerization and does not involve the elimination of a small molecule like water. chemeurope.comrsc.org The reaction results in the formation of a new carbon-carbon bond and can create a stereocenter. beilstein-journals.orgacs.org

Homo-benzoin and Crossed this compound Reactions

The this compound condensation reaction involves the coupling of two aldehyde molecules to form an α-hydroxyketone, also known as an acyloin. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgresearchgate.net When the reaction occurs between two molecules of the same aldehyde, it is referred to as a homo-benzoin condensation or homo-benzoin reaction. testbook.combeilstein-journals.org This constitutes a catalytic dimerization of an aldehyde. beilstein-journals.org

Conversely, a crossed this compound reaction involves the condensation of two different aldehydes. wikipedia.orgbeilstein-journals.org This allows for the synthesis of mixed benzoins, where the two halves of the product originate from different aldehyde precursors. wikipedia.org However, achieving high chemoselectivity in crossed this compound reactions can be challenging due to the possibility of undesired homo-dimerization of each aldehyde reactant and the formation of undesired cross-acyloins. wikipedia.orgrsc.org

Research in this area focuses on developing strategies to control the selectivity of crossed this compound reactions. For instance, studies have explored the use of N-heterocyclic carbenes (NHCs) as catalysts to achieve better chemoselectivity, particularly with combinations of aliphatic and aromatic aldehydes. beilstein-journals.orgrsc.org Some aldehydes are more prone to act as proton donors or acceptors, which can influence the outcome of crossed reactions. wikipedia.org

Umpolung Reactivity in this compound Condensation

A key concept in the mechanism of the this compound condensation is "umpolung," or polarity inversion. organic-chemistry.orgorganicchemistrytutor.comwikipedia.org Normally, the carbonyl carbon in an aldehyde is electrophilic, meaning it is susceptible to attack by nucleophiles. organicchemistrytutor.comwikipedia.org However, in the this compound condensation, the catalyst (such as cyanide ion or N-heterocyclic carbenes) facilitates a reversal of this typical polarity. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com

The mechanism involves the nucleophilic addition of the catalyst to the carbonyl carbon of one aldehyde molecule. organic-chemistry.orgwikipedia.org This addition, followed by proton transfer, leads to the formation of an intermediate where the original carbonyl carbon now carries a negative charge and acts as a nucleophile. organic-chemistry.orgorganicchemistrytutor.com This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule, which retains its normal electrophilic character. wikipedia.org This inversion of reactivity, where an atom that is typically electrophilic becomes nucleophilic, is the essence of umpolung. organicchemistrytutor.comwikipedia.org

The cyanide ion is a classic example of a reagent that induces umpolung reactivity in the this compound condensation. wikipedia.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for this compound and this compound-type reactions, operating through a similar umpolung mechanism. beilstein-journals.orgresearchgate.netrsc.org The umpolung concept, exemplified by the this compound condensation, has become a significant tool in organic synthesis, enabling the formation of carbon-carbon bonds that would be difficult to achieve through traditional polarity patterns. wikipedia.orgrsc.org

Significance of this compound in Organic Synthesis and Beyond

This compound and the this compound condensation reaction hold significant importance in organic chemistry and various industrial applications. The reaction is a fundamental method for the synthesis of α-hydroxy ketones (acyloins), which are valuable building blocks in organic synthesis. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

One of the primary uses of this compound is as a precursor to benzil (B1666583). wikipedia.orgchemicalbook.com Benzil is produced by the oxidation of this compound, typically using oxidizing agents such as nitric acid or copper(II) salts. wikipedia.orgijarsct.co.in Benzil is widely used as a photoinitiator, particularly in polymer chemistry for the free-radical curing of polymer networks. wikipedia.orgchemicalbook.comtestbook.comchemistrylearner.com

The this compound condensation reaction itself is utilized in the production of polymers and the synthesis of new monomers. testbook.comchemistrylearner.compharmaguideline.com It is also helpful in the synthesis of heterocyclic compounds and can be applied to extend the carbon chain of aliphatic aldehydes, although this can be more challenging than with aromatic aldehydes. testbook.comchemistrylearner.combyjus.comuwindsor.ca

Beyond its role as a synthetic intermediate, this compound has other applications. It is used as a degassing agent in powder coating formulations to prevent surface defects during curing. wikipedia.org this compound has also been used in the preparation of certain pharmaceutical drugs. wikipedia.org Historically and in some traditional contexts, this compound resin (distinct from the compound this compound) has been used for its aromatic properties and in traditional medicine, though these uses are related to the resin exudate, not the specific chemical compound. atamankimya.comnih.govresearchgate.netresearchgate.net The compound this compound itself has been explored for potential applications as a photopolymerization catalyst. atamankimya.comchemicalbook.com

The development of asymmetric this compound condensation reactions using chiral catalysts, such as chiral thiazolium and triazolium salts, allows for the synthesis of enantioenriched this compound products, which is crucial for the synthesis of biologically active molecules. wikipedia.orgresearchgate.netorganicchemistrytutor.comacs.org

Here is a summary of some key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O₂ | atamankimya.comatamankimya.comfoodb.ca |

| Molecular Weight | 212.25 g/mol atamankimya.com or 212.24 g/mol foodb.cachemistrylearner.com | atamankimya.comfoodb.cachemistrylearner.com |

| Appearance | Off-white to yellowish crystalline solid | atamankimya.comatamankimya.comwikipedia.orgchemicalbook.com |

| Odor | Mild, camphor-like or vanilla-like | atamankimya.comatamankimya.comwikipedia.orgchemicalbook.com |

| Melting Point | 134-138 °C chemicalbook.com or 137 °C t3db.cachemicalbook.comijarsct.co.in | t3db.cachemicalbook.comijarsct.co.in |

| Solubility (Water) | Slightly soluble chemicalbook.com or 0.56 g/L foodb.cat3db.ca | foodb.cat3db.cachemicalbook.com |

| Solubility (Ethanol) | Soluble chemicalbook.com | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

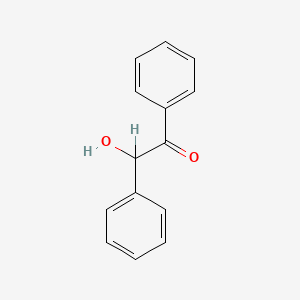

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanistic Investigations of Benzoin Condensation

Cyanide-Catalyzed Benzoin (B196080) Condensation

The cyanide-catalyzed this compound condensation, first reported by Liebig and Wöhler in 1832 and later improved by Zinin, proceeds through a well-established mechanism known as the Lapworth mechanism. wikipedia.orgmdpi.comslideshare.net Cyanide ions are particularly effective catalysts due to their unique properties as both a good nucleophile and a group that can stabilize the crucial carbanion intermediate through electron-withdrawing effects, as well as being a good leaving group. ias.ac.intestbook.com

Detailed Reaction Mechanism and Intermediates

The cyanide-catalyzed this compound condensation mechanism involves several key steps and intermediates. The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon of one aldehyde molecule. wikipedia.orgslideshare.nettestbook.comorganicchemistrytutor.com This reversible addition leads to the formation of a cyanohydrin intermediate. byjus.comslideshare.nettestbook.comorganicchemistrytutor.com

Following the formation of the cyanohydrin, a proton transfer occurs, resulting in the formation of a resonance-stabilized carbanion, also referred to as an acyl anion equivalent. ias.ac.inorganicchemistrytutor.compw.live This step is crucial as it reverses the polarity (umpolung) of the carbonyl carbon, making it nucleophilic. ias.ac.inmdpi.comorganic-chemistry.org

The carbanion intermediate then attacks the carbonyl carbon of a second aldehyde molecule, forming a new carbon-carbon bond. byjus.comorganicchemistrytutor.compw.live Subsequent proton transfer steps lead to the formation of the this compound product and the elimination of the cyanide ion, regenerating the catalyst. byjus.comwikipedia.orgtestbook.comorganicchemistrytutor.com

Computational studies have investigated the potential energy surface of this reaction, identifying multiple transition state structures. mdpi.comacs.orgresearchgate.net For instance, in the gas phase, the reaction is proposed to proceed through five transition state structures. mdpi.comresearchgate.net The formation of Lapworth's cyanohydrin has been identified as the rate-determining step in some studies. mdpi.comresearchgate.netresearcher.life

Role of Cyanide as a Nucleophilic Catalyst

Cyanide ion plays a multifaceted role as a catalyst in the this compound condensation. Its primary function is that of a nucleophile, initiating the reaction by attacking the electrophilic carbonyl carbon of the aldehyde. byjus.comtestbook.comorganicchemistrytutor.com Beyond its nucleophilicity, the electron-withdrawing nature of the cyano group is vital for stabilizing the transient carbanion intermediate formed after proton transfer from the cyanohydrin. ias.ac.intestbook.comorganicchemistrytutor.com This stabilization is key to enabling the umpolung chemistry necessary for the reaction to proceed. ias.ac.in Furthermore, the cyanide ion acts as a good leaving group in the final step, facilitating its elimination and the formation of the neutral this compound product, thereby regenerating the catalyst for further catalytic cycles. testbook.comorganicchemistrytutor.com

Computational Chemistry Studies on Cyanide-Mediated Pathways

Computational chemistry methods, particularly Density Functional Theory (DFT), have been extensively employed to gain deeper insights into the mechanism of the cyanide-catalyzed this compound condensation. mdpi.comacs.orgresearchgate.netnih.govacs.org These studies aim to characterize the stationary points on the potential energy surface, including intermediates and transition states, and to calculate the energy barriers associated with each step. mdpi.comresearchgate.net

DFT calculations have been instrumental in analyzing the transition states involved in the this compound condensation. By modeling the reaction pathways, DFT studies can provide information on the geometric and electronic structures of the transition states and calculate their activation energies. mdpi.comresearchgate.netacs.org For example, studies have calculated the Gibbs free energy barriers for the various transition states in the Lapworth mechanism. mdpi.comresearchgate.net These calculations help to understand the relative difficulty of each step and identify the rate-determining step. Some computational studies in aprotic solvents have identified the reaction of the cyanide/benzaldehyde (B42025) complex with a second benzaldehyde molecule to form an α-hydroxy ether as the rate-determining step with a significant activation free energy barrier. acs.orgacs.org

The Gibbs free energy of activation (ΔGa) for the transition states in the gas phase at 298.15 K has been calculated using DFT methods. mdpi.comresearchgate.net

| Transition State | ΔGa (kcal/mol) (from reactant side) |

| TS1 | Data not explicitly provided in snippets for TS1, but overall pathway involves multiple TS. mdpi.comresearchgate.net |

| TS2 | Data not explicitly provided in snippets for TS2. mdpi.comresearchgate.net |

| TS3 | Data not explicitly provided in snippets for TS3. mdpi.comresearchgate.net |

| TS4 | Data not explicitly provided in snippets for TS4. mdpi.comresearchgate.net |

| TS5 | ~7.60 researchgate.net |

Topological analysis methods, such as the Electron Localisation Function (ELF) and Catastrophe Theory, have been applied to study the cyanide-catalyzed this compound condensation mechanism at a more fundamental level, focusing on the evolution of chemical bonds and electron density. mdpi.comresearchgate.netresearcher.lifekab.ac.ugresearchgate.net ELF analysis provides a visual representation of electron localization in molecular systems, allowing for the identification of bonding and non-bonding electron basins. mdpi.comresearchgate.net

By tracking the changes in the ELF topology along the reaction pathway, researchers can characterize bond breaking and formation events. mdpi.comresearchgate.net Catastrophe theory, in conjunction with ELF, helps to describe the qualitative changes in the electron density topology during the reaction, providing a detailed picture of the electronic rearrangements. mdpi.comresearchgate.netresearcher.life This approach has been used to confirm the steps of the Lapworth mechanism by analyzing topological catastrophes in the ELF field, which correspond to significant changes in electron localization. mdpi.comresearchgate.netresearcher.life For example, the formation of the Lapworth's cyanohydrin intermediate is characterized by specific ELF field catastrophes. mdpi.com

The choice of solvent can significantly influence the rate and mechanism of the this compound condensation. organicchemistrytutor.comasianpubs.org While protic solvents like methanol (B129727), ethanol, and water are commonly used, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) have also been investigated. mdpi.comorganicchemistrytutor.comacs.orgacs.orgasianpubs.org

Computational studies have explored the impact of solvent effects on the reaction energetics. mdpi.comslideshare.netorganicchemistrytutor.comwikipedia.org While some studies in the gas phase or with implicit solvation models might not show a significant impact on barrier heights, solvent-assisted proton transfer mechanisms in protic solvents can lead to a decrease in activation barriers. mdpi.comslideshare.net For instance, a simulated proton transfer system assisted by methanol showed a notable decrease in barrier height. mdpi.com

Studies have indicated that the reaction rate can be significantly higher in DMSO compared to water or ethanol, potentially due to the aprotic nature of DMSO which does not promote proton transfer or intermediate formation in the same way as protic solvents. mdpi.comresearchgate.net However, some computational studies suggest a dominant pathway in aprotic solvents like DMSO where the formation of the cyanohydrin intermediate involves assistance from benzaldehyde itself. acs.orgnih.govacs.org This highlights the complex interplay between the solvent and the reaction mechanism.

| Solvent | Relative Reaction Rate (vs. Ethanol) |

| Water (without additives) | ~50x (vs. DMSO in water) mdpi.com |

| DMSO | ~10,000x (vs. ethanol) mdpi.com |

| Ethanol | 1x (baseline) mdpi.com |

Note: The relative rates are based on findings regarding the influence of salts and hydrophobic effects, and the comparison is specifically mentioned in the context of DMSO vs. water/ethanol. mdpi.comresearchgate.net

The this compound condensation is a classic carbon-carbon bond forming reaction that couples two aldehyde molecules to produce an α-hydroxy ketone (this compound). While historically catalyzed by cyanide, N-heterocyclic carbenes (NHCs) have emerged as powerful and versatile organocatalysts for this transformation, including its asymmetric variants. The mechanism of the NHC-catalyzed this compound condensation has been extensively investigated, involving key intermediates and distinct pathways depending on the nature of the NHC catalyst.

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

NHCs, typically derived from azolium salts (such as thiazolium or triazolium salts) upon deprotonation by a base, act as nucleophilic catalysts in the this compound condensation. beilstein-journals.orgnih.govwikipedia.orgwikipedia.org The catalytic cycle involves the "umpolung" or reversal of polarity of one of the aldehyde reactants, transforming its typically electrophilic carbonyl carbon into a nucleophilic center. nih.govwikipedia.orgmdpi.com

Thiazolium Salt-Catalyzed Mechanism

The mechanism for the thiazolium salt-catalyzed this compound condensation was first proposed by Breslow in 1958, building upon Lapworth's earlier work on cyanide catalysis. beilstein-journals.orgnih.govwikipedia.orglatech.edu This widely accepted mechanism involves the formation of a catalytically active thiazolium ylide and a crucial intermediate known as the Breslow intermediate. nih.govlatech.edunih.gov

The catalytic cycle begins with the deprotonation of the thiazolium salt by a base, generating the nucleophilic thiazolium ylide (carbene). beilstein-journals.orgnih.govlatech.edu This ylide then undergoes nucleophilic addition to the carbonyl carbon of the first aldehyde molecule, forming a tetrahedral intermediate. beilstein-journals.orgnih.gov A subsequent proton transfer within this intermediate leads to the formation of the Breslow intermediate. nih.govlatech.edunih.gov The Breslow intermediate is characterized by its enaminol-like structure, where the carbon atom that was originally the electrophilic carbonyl carbon of the aldehyde is now nucleophilic. nih.govnih.gov This "umpolung" is central to the this compound condensation. The formation of the Breslow intermediate is a key step that has been the subject of numerous experimental and computational studies. nih.govrsc.orgrsc.org

The catalytically active species in the thiazolium-catalyzed this compound condensation is the thiazolium ylide, which is generated in situ by the deprotonation of the thiazolium salt precatalyst. beilstein-journals.orgnih.govwikipedia.orglatech.edu This ylide is a nucleophilic carbene that initiates the catalytic cycle by attacking the aldehyde substrate. nih.govwikipedia.org The stability and reactivity of the thiazolium ylide are influenced by the substituents on the thiazole (B1198619) ring and the nature of the base used. latech.eduoup.com Studies have investigated the kinetics of the this compound condensation catalyzed by thiazolium salts with varying structures, observing that the catalytic activity is not always directly correlated with the acidity of the C2-proton of the thiazolium ring. oup.com

Triazolium Salt-Catalyzed Mechanism

Triazolium salts are another important class of precatalysts for NHC-catalyzed this compound condensations. beilstein-journals.orglatech.eduorganic-chemistry.org Similar to thiazolium salts, triazolium salts are deprotonated by a base to generate the active nucleophilic triazolium ylide (carbene). This ylide then enters a catalytic cycle analogous to the one proposed for thiazolium catalysts, involving the formation of a Breslow intermediate. beilstein-journals.orglatech.eduorganic-chemistry.org Triazolium-derived NHCs have gained prominence, particularly in enantioselective this compound transformations, often exhibiting higher enantioselectivities compared to their thiazolium counterparts in asymmetric variants of the reaction. beilstein-journals.orgwikipedia.orgmdpi.comnih.gov Kinetic studies have shown differences in the kinetic behavior between triazolium and thiazolium catalysts under certain conditions. rsc.org

Computational Studies on NHC-Catalyzed this compound Condensation

Computational studies, primarily using density functional theory (DFT), have played a significant role in elucidating the mechanisms of NHC-catalyzed this compound condensations, investigating reaction pathways, transition states, and the factors governing reactivity and selectivity. rsc.orgnih.govnsf.govacs.orgacs.orgresearchgate.net These studies have provided insights into the energy profiles of the reactions and the nature of key intermediates like the Breslow intermediate. rsc.orgrsc.org Computational investigations have also explored the influence of catalyst structure and substrate properties on the reaction outcome. rsc.orgnsf.govacs.orgacs.org

N-Heterocyclic Carbene (NHC)-Catalyzed this compound Condensation

Computational Studies on NHC-Catalyzed this compound Condensation

Monomer- and Dimer-Catalyzed Pathways

The mechanistic pathways of this compound condensation, particularly when catalyzed by N-heterocyclic carbenes, have been a subject of detailed study. Two principal pathways have been proposed: one involving the NHC monomer as the active catalytic species and another where an NHC dimer plays a central role. d-nb.infonih.gov

The widely accepted mechanism, often referred to as the Breslow mechanism, involves the NHC monomer. beilstein-journals.orgfishersci.benih.govd-nb.inforsc.org In this pathway, the nucleophilic NHC adds to the aldehyde carbonyl, forming an adduct. beilstein-journals.orgnih.govd-nb.info This adduct then undergoes a proton transfer to form a key intermediate known as the Breslow intermediate. beilstein-journals.orgnih.govd-nb.info The Breslow intermediate is an enaminol or its zwitterionic equivalent, which effectively acts as an acyl anion equivalent, reversing the polarity of the original carbonyl carbon. beilstein-journals.orgresearchgate.net This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule. Subsequent proton transfer and elimination of the NHC catalyst regenerate the active carbene and yield the this compound product. nih.govd-nb.info Computational studies have supported the monomer-catalyzed pathway as the preferred route for the this compound condensation in certain cases. nih.gov

An alternative perspective suggests the involvement of NHC dimers. It was hypothesized that in thiazolium-catalyzed this compound condensation, an NHC dimer could be the actual active species. d-nb.info This idea is supported by the observation that thiazol-2-ylidenes can form dimers, especially in the presence of acid traces. d-nb.info One proposed mechanism involving the dimer suggests that the dimer reacts directly with the substrate, followed by dissociation to yield the Breslow intermediate and a free thiazol-2-ylidene, which could then proceed through the standard Breslow mechanism. d-nb.info Historically, there were suggestions of carbene dimers playing a role, with some early hypotheses proposing the dimer (tetraaminoethylene) as the sole active species without a monomer-dimer equilibrium. github.io However, crossover experiments with different aldehydes often yield a statistical mixture of products, which can be interpreted in the context of a monomer-dimer equilibrium or a mechanism involving monomeric species. github.io

The equilibrium between NHC monomers and their dimers (often depicted as (NHC)₂ ⇌ 2 NHC) is a relevant consideration. d-nb.info The concentration and lifetime of the free NHC monomer are crucial for catalytic activity. d-nb.info While a low concentration or short lifetime of the free NHC might prevent decomposition reactions, it must be sufficient to maintain reasonable reaction rates. d-nb.info The Wanzlick equilibrium describes the dimerization of imidazol-2-ylidenes. claremont.edu Higher equilibrium constant values for this equilibrium indicate a greater presence of the dimer species. claremont.edu The dimerization energies can differ between saturated and unsaturated NHCs, as well as with variations in the bulkiness of the nitrogen substituent. claremont.edu Increased steric bulk on the N-substituents can contribute to the stability of NHCs and potentially influence the monomer-dimer equilibrium. claremont.edu

Influence of NHC Structure on Catalytic Activity

The structure of the N-heterocyclic carbene catalyst significantly influences its catalytic activity in the this compound condensation. Variations in the heterocyclic ring system and the substituents on the nitrogen atoms and the carbene backbone can impact the NHC's electronic properties, steric environment, stability, and ultimately, its effectiveness in promoting the reaction. eurjchem.commdpi.comresearchgate.net

Different types of azolium salts, including thiazoliums, imidazoliums, imidazoliniums, benzimidazoliums, and triazoliums, have been explored as precursors for NHC catalysts in the this compound condensation. eurjchem.comresearchgate.net Thiazolium salts were among the first NHC precursors used, building upon the understanding of thiamine's catalytic role. eurjchem.com Later, other heteroazolium derivatives were developed and employed. eurjchem.com

Substituents on the nitrogen atoms of the NHC play a crucial role. There is a correlation between the length of an N-alkyl substituent and its performance as an organocatalyst in the this compound condensation. eurjchem.com Studies have investigated the impact of N-aryl substitution. researchgate.net For triazolium-ion pre-catalysts, kinetic studies have shown that the maximum reaction rate (νmax) increases with electron-withdrawing N-aryl substituents. researchgate.net This suggests that the build-up of electron density adjacent to the triazolium N-Ar in the rate-limiting step is favored by electron-withdrawing groups. researchgate.net

Steric effects also have a dramatic influence on the reaction yield. eurjchem.com Highly sterically encumbered NHCs can exhibit a significant decrease in organocatalytic activity. mdpi.com For instance, backbone substitution, such as methylation at the C4/5-H positions of N-aryl imidazolylidenes, can lead to a decrease in catalytic activity in the this compound condensation of aromatic aldehydes. researchgate.netmdpi.com Computational studies have attributed this to unfavorable steric interactions between the methyl groups on the imidazole (B134444) backbone and the N-aryl substituents, which can lead to high energy barriers for the formation of the Breslow intermediate. researchgate.netmdpi.com While electron-donor substituents on the C4,5-H protons in the imidazolium (B1220033) skeleton are expected to enhance the nucleophilicity of the C2 carbene atom and potentially increase catalytic activity, the observed decrease in activity after methylation at these positions highlights the dominant influence of steric hindrance in certain cases. researchgate.net

The catalytic activity can also be affected by the electronic nature of the aldehyde substrates. Heteroaromatic aldehydes have been found to be highly reactive, leading to fast reactions and high yields. eurjchem.com Conversely, strongly electrophilic aldehydes, such as p-nitrobenzaldehyde, can be less reactive. eurjchem.com While electronic effects on the aldehyde can influence reactivity, steric effects on the catalyst and substrate can have a more pronounced impact on the reaction yield. eurjchem.com

The form of the catalyst used can also matter; preformed NHCs have been shown to react faster than those generated in situ, even with minimal solvent. eurjchem.com

The design of NHC catalysts can also involve anchoring them on solid supports to create heterogenized catalysts, which can offer advantages in terms of stability and recyclability. researchgate.netnih.gov Studies on NHC catalysts anchored on mesoporous and hierarchical supports have investigated the influence of pore size on catalytic activity and stability in reactions like the this compound condensation of furfural. researchgate.netnih.gov The stability of the NHC moieties can be influenced by interactions with the support material and pore size, which in turn affects catalytic performance. nih.gov

Here is a summary of the influence of NHC structure on catalytic activity in this compound condensation based on the search results:

| Structural Feature | Influence on Catalytic Activity | Notes | Source(s) |

| Heterocyclic Ring System | Thiazolium, imidazolium, imidazolinium, benzimidazolium, and triazolium salts are used. | Different ring systems can lead to variations in activity. | eurjchem.comresearchgate.net |

| N-Alkyl Substituent Length | Correlation observed between length and performance. | Longer chains may have different effects compared to shorter ones. | eurjchem.com |

| N-Aryl Substituent Electronic Effects | Electron-withdrawing groups on N-aryl substituents can increase the maximum reaction rate. | Supports the role of electron density in the rate-limiting step. | researchgate.net |

| Steric Bulk (N-substituents) | Increased steric bulk can contribute to NHC stability. | Excessive bulkiness can negatively impact catalysis by hindering the reaction site. | claremont.edu |

| Steric Bulk (Backbone Substitution) | Methylation at C4/5 positions can decrease activity due to unfavorable steric interactions. | This highlights the significant impact of steric hindrance near the carbene center. | researchgate.netmdpi.com |

| Anchoring on Solid Supports | Can influence stability and recyclability depending on support material and pore size. | Interactions with the support can affect the stability and performance of the NHC catalyst. | researchgate.netnih.gov |

Advanced Synthetic Methodologies for Benzoin and Its Derivatives

Asymmetric Benzoin (B196080) Synthesis

The asymmetric this compound condensation is a powerful C-C bond-forming reaction that establishes a chiral α-hydroxy ketone moiety. The development of chiral catalysts, particularly N-heterocyclic carbenes derived from thiazolium and triazolium salts, has been pivotal in achieving high enantioselectivity in these reactions.

Historically, chiral thiazolium salts were among the first organocatalysts explored for the asymmetric this compound condensation. The mechanism involves the in situ generation of a chiral N-heterocyclic carbene (NHC) by deprotonation of the thiazolium salt. This NHC then adds to an aldehyde to form a key nucleophilic intermediate known as the Breslow intermediate. The stereochemistry of the final this compound product is determined by the facial selectivity of the attack of this chiral Breslow intermediate on a second aldehyde molecule. rsc.orgd-nb.info

Early examples of chiral thiazolium salt catalysts often provided modest enantioselectivity. pnas.org For instance, Sheehan and Hunnemann's pioneering work in 1966 with chiral thiazolium salts derived from naturally occurring sources laid the groundwork but achieved low enantiomeric excesses (ee). scispace.com Subsequent designs, such as those incorporating a chiral group as part of a fused ring system, aimed to create a more defined and rigid chiral environment around the active carbene center. rsc.org This structural constraint was intended to enhance facial discrimination during the C-C bond formation step. rsc.org Despite these efforts, achieving high levels of enantioselectivity with thiazolium-based catalysts has remained a significant challenge, with enantiomeric excesses often being moderate at best. pnas.orgrsc.org In 2005, an enantioselective cross-aza-benzoin reaction was catalyzed by a chiral thiazolium salt, but the products were prone to racemization under the reaction conditions. This issue was partially addressed by using a sterically hindered base. d-nb.infonih.gov

| Catalyst Structure | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Homo-benzoin condensation | Benzaldehyde (B42025) | 6 | 51 | pnas.org |

| Chiral bicyclic thiazolium salt 7 | Homo-benzoin condensation | Benzaldehyde | Moderate | ~20 | rsc.org |

| Chiral thiazolium salt 38 | Cross-aza-benzoin | Various aldehydes and imines | Not specified | Moderate (erosion of ee observed) | nih.gov |

The advent of chiral triazolium salts marked a significant breakthrough in enantioselective this compound reactions. N-heterocyclic carbenes derived from triazolium salts have generally proven to be more effective catalysts than their thiazolium counterparts, consistently affording higher enantioselectivities. rsc.orgbeilstein-journals.orgwikipedia.org The enhanced performance of triazolium-derived NHCs is often attributed to their electronic properties and the greater steric hindrance that can be engineered into their frameworks.

The mechanism of catalysis is analogous to that of thiazolium salts, proceeding through a chiral Breslow intermediate. rsc.org However, the design of chiral triazolium salts has allowed for more effective transfer of chirality. For example, pyroglutamic acid-derived and aminoindanol-derived triazolium salts have demonstrated high efficiency in asymmetric homo-benzoin condensations. nih.govbeilstein-journals.org Some triazolium catalysts are designed to transfer chiral information through non-covalent interactions, such as hydrogen bonding, which can help to lock the transition state in a specific conformation, leading to high stereocontrol. nih.gov The robustness of certain chiral triazolium catalysts allows them to promote reactions with a wide range of aromatic aldehydes, achieving both high yields and excellent enantioselectivities. researchgate.net

| Catalyst | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyroglutamic acid-derived triazolium salt 10 | Homo-benzoin condensation | Aromatic aldehydes | High | Up to 95 | nih.govbeilstein-journals.org |

| Bis-triazolium catalyst 9 | Homo-benzoin condensation | Aromatic aldehydes | High | Up to 95 | nih.govbeilstein-journals.org |

| Aminoindanol-triazolium salt 29 | This compound reaction of aldehydes and alkynones | Various aldehydes and alkynones | High | High | nih.govbeilstein-journals.org |

| (1R)-camphor-derived triazolium salt 14 | Asymmetric this compound condensation | Aromatic aldehydes | Good | Good | nih.govbeilstein-journals.org |

| Chiral triazolium salt with a pyridine moiety 13 | Asymmetric this compound condensation | Aromatic aldehydes | High | High | nih.govbeilstein-journals.orgresearchgate.net |

The quest for ever more efficient and selective catalysts has spurred significant innovation in the design and synthesis of novel chiral N-heterocyclic carbene precursors. Research in this area focuses on creating rigid and well-defined chiral environments, introducing secondary interactions to stabilize transition states, and tuning the electronic and steric properties of the catalyst to control reactivity and selectivity.

The development of polycyclic triazolium salts represents a key strategy for creating highly structured and rigid chiral catalysts. By incorporating the triazolium ring into a fused or bridged polycyclic framework, the conformational flexibility of the catalyst is significantly reduced. This pre-organization of the chiral scaffold can lead to a more pronounced differentiation of the catalyst's faces, resulting in improved enantioselectivity. The synthesis of these complex structures often requires multi-step sequences, starting from readily available chiral precursors like amino acids or terpenes. beilstein-journals.org The rigidity of the polycyclic structure helps to effectively shield one face of the catalytically active Breslow intermediate, directing the attack of the second aldehyde molecule to the more accessible face.

A more subtle yet powerful approach to catalyst design involves the incorporation of hydrogen-bonding motifs into the chiral scaffold. Functional groups such as amides, ureas, or thioureas can be positioned strategically within the catalyst structure to engage in hydrogen-bonding interactions with the substrates in the transition state. scispace.comnih.gov These secondary interactions can help to orient the reacting molecules in a specific arrangement, thereby enhancing stereochemical control. For example, a chiral triazolium catalyst featuring a protic substituent can act as a hydrogen bond donor, stabilizing the developing negative charge on the carbonyl oxygen of the approaching aldehyde and lowering the energy of the desired transition state. scispace.com This bifunctional mode of activation, combining nucleophilic catalysis by the carbene with electrophile activation via hydrogen bonding, has proven to be a highly effective strategy for achieving high enantioselectivity in this compound reactions. nih.gov

Beyond enantioselectivity, controlling chemoselectivity in cross-benzoin reactions between two different aldehydes is a significant challenge. Bicyclic triazolium salts have emerged as particularly effective catalysts for addressing this problem. The structure of the fused ring in these catalysts can have a profound impact on their reactivity and selectivity. nih.govnih.gov For instance, piperidinone-derived bicyclic triazolium salts have been shown to catalyze highly chemoselective cross-benzoin reactions between aliphatic and aromatic aldehydes. nih.gov The catalyst's ability to differentiate between the two aldehyde substrates is attributed to kinetic factors, where the catalyst selectively forms the Breslow intermediate with one aldehyde (typically the aliphatic one) before reacting with the other (the aromatic one). nih.gov This catalyst-controlled chemoselectivity is a significant advance, as it allows for the predictable synthesis of cross-benzoin products that would be difficult to obtain through substrate control alone. nih.govconsensus.app

Design and Synthesis of Novel Chiral NHC Catalysts

Chiral Bis(amino)cyclopropenylidene (BAC) Catalysts

Bis(amino)cyclopropenylidenes (BACs) have surfaced as a compelling class of carbene organocatalysts, presenting an alternative to the more commonly used N-heterocyclic carbenes (NHCs). researchgate.net Similar to NHCs, BACs can induce acyl anion reactivity in aldehydes, a key step in this compound-type reactions. researchgate.netsci-hub.se A significant advantage of BACs is their reduced tendency to mediate the self-condensation of aldehydes, a common side reaction in NHC chemistry that often leads to the formation of undesired homo-benzoin byproducts. mdpi.comusask.ca This enhanced chemoselectivity makes BACs particularly effective in cross-reactions like the aza-benzoin condensation. mdpi.comusask.ca

The aza-benzoin reaction, which involves the coupling of an aldehyde and an imine, provides a direct route to valuable α-amino ketones. mdpi.com Research has demonstrated that BACs can efficiently catalyze the reaction between a wide array of aromatic aldehydes and phosphinoyl imines, showing excellent selectivity for the desired aza-benzoin products over homo-benzoin adducts. sci-hub.sebeilstein-journals.orgresearchgate.net For instance, the reaction between various substituted aromatic aldehydes and P,P-diphenyl-N-(aryl(tosyl)methyl) phosphinic amides proceeds in good to excellent yields in the presence of a BAC catalyst. sci-hub.seresearchgate.net The reaction is generally effective with electron-deficient, heteroaromatic, and meta-substituted benzaldehydes. sci-hub.semdpi.com In certain cases, using an excess of the aldehyde component can help drive the reaction to completion. mdpi.comusask.ca

Despite their success in promoting chemoselectivity, achieving high enantioselectivity in these reactions using chiral BAC catalysts has proven challenging. beilstein-journals.orgnih.gov Attempts to develop an asymmetric aza-benzoin reaction using a chiral BAC catalyst have been reported as unsuccessful, with the resulting product being racemic. sci-hub.sebeilstein-journals.org It is hypothesized that the aza-benzoin product may undergo racemization under the reaction conditions, either through a retro-aza-benzoin process or via base-induced epimerization. sci-hub.se

Table 1: BAC-Catalyzed Aza-Benzoin Reaction of Aldehydes with Phosphinoyl Imines sci-hub.se

| Aldehyde | Imine Acceptor | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 91 |

| 3-Methoxybenzaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 84 |

| 2-Furaldehyde | P,P-diphenyl-N-(phenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 76 |

| 4-Methylbenzaldehyde | P,P-diphenyl-N-(4-methylphenyl(tosyl)methyl)phosphinic amide | N-Phosphinoyl-α-amino ketone | 85 |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce or eliminate the use of hazardous substances. worldwidejournals.comworldwidejournals.com Traditional methods often rely on toxic cyanide catalysts and volatile organic solvents. rsc.orgegrassbcollege.ac.in Modern approaches focus on employing biocatalysts, using water as a solvent, and utilizing energy-efficient techniques like microwave and ultrasound irradiation to create more environmentally benign processes. worldwidejournals.comegrassbcollege.ac.in

Thiamine (B1217682) (Vitamin B1) as a Biocatalyst